molecular formula C22H22N4O3 B2873992 3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358056-58-2

3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2873992
CAS No.: 1358056-58-2
M. Wt: 390.443
InChI Key: YQCDAHPTGQQABR-UHFFFAOYSA-N
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Description

3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with an isopentyl group and a 1,2,4-oxadiazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation using isopentyl bromide in the presence of a strong base such as potassium carbonate.

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.

    Final Coupling: The final step involves coupling the 1,2,4-oxadiazole ring with the quinazoline core through a suitable linker, such as a diazonium salt, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline: Lacks the 2,4-dione functionality.

    7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Lacks the isopentyl group.

    3-isopentylquinazoline-2,4(1H,3H)-dione: Lacks the 1,2,4-oxadiazole ring.

Uniqueness

The presence of both the isopentyl group and the 1,2,4-oxadiazole ring in 3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione makes it unique compared to other similar compounds. These structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3-methylbutyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-13(2)10-11-26-21(27)17-9-8-16(12-18(17)23-22(26)28)20-24-19(25-29-20)15-6-4-14(3)5-7-15/h4-9,12-13H,10-11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCDAHPTGQQABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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